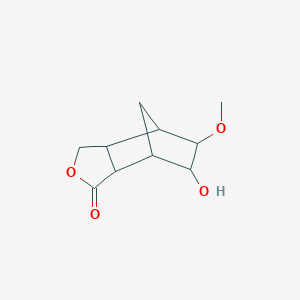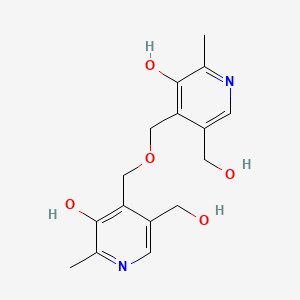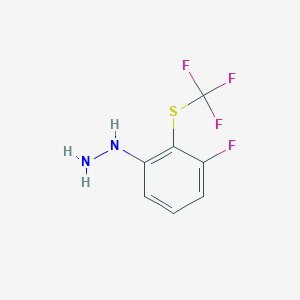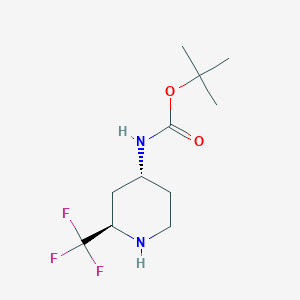
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine is a chemical compound with the molecular formula C11H20F3NO2 It is a piperidine derivative that features a trifluoromethyl group and a Boc (tert-butoxycarbonyl) protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Boc Protection: The amino group is protected using Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Chemistry: This technique allows for better control over reaction parameters and scalability.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane complexes.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
N-oxides: Formed from oxidation reactions.
Deprotected Amines: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
科学的研究の応用
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The Boc-protected amino group can be deprotected under physiological conditions, revealing the active amine that can interact with various enzymes and receptors.
類似化合物との比較
Similar Compounds
- (2R,4R)-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
- (2R,4R)-4-Methylpiperidine-2-carboxylic acid
Uniqueness
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine is unique due to its combination of a trifluoromethyl group and a Boc-protected amino group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable in various research applications.
特性
分子式 |
C11H19F3N2O2 |
|---|---|
分子量 |
268.28 g/mol |
IUPAC名 |
tert-butyl N-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m1/s1 |
InChIキー |
IHMWVWBSRVQKQQ-HTQZYQBOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN[C@H](C1)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


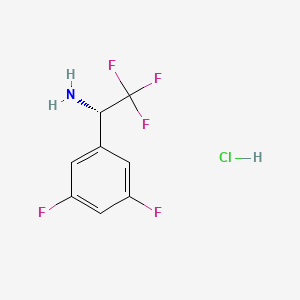

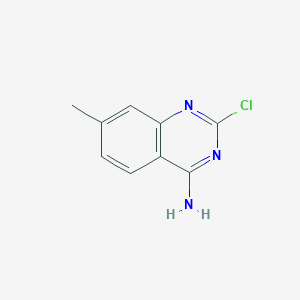

![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037951.png)
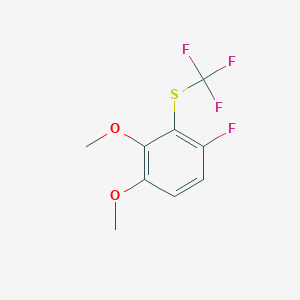
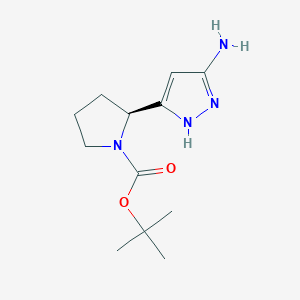
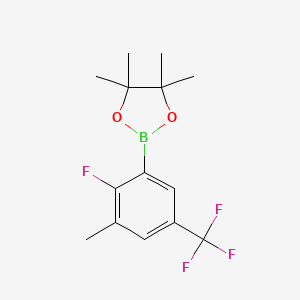


![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
